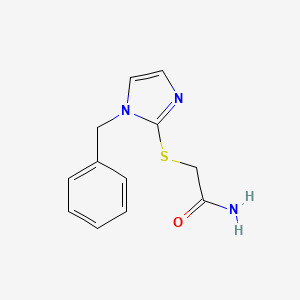

2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-(1-benzylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c13-11(16)9-17-12-14-6-7-15(12)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZREFZGWLYLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784188 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Debus-Radziszewski Reaction

This three-component reaction employs a 1,2-diketone, an aldehyde, and an ammonium source to construct the imidazole ring. For 1-benzylimidazole derivatives, substituting ammonium acetate with benzylamine introduces the benzyl group at the N1 position during ring formation. A representative protocol involves:

- Heating a mixture of glyoxal (1,2-diketone), formaldehyde (aldehyde), and benzylamine in ethanol under reflux.

- Acidic workup to isolate 1-benzylimidazole.

This method yields the imidazole core with inherent N1-benzylation, circumventing post-synthetic alkylation. However, regioselectivity challenges may arise if competing aldehydes or amines are present.

Direct Alkylation of Imidazole

An alternative approach involves alkylating commercially available imidazole with benzyl bromide or benzyl chloride under basic conditions:

- Dissolving imidazole in anhydrous DMF with potassium carbonate as a base.

- Dropwise addition of benzyl bromide at 0°C, followed by stirring at room temperature for 12 hours.

- Extraction with ethyl acetate and purification via silica gel chromatography to obtain 1-benzylimidazole.

This method provides moderate yields (45–60%) and requires careful control of stoichiometry to minimize dialkylation byproducts.

Thioacetamide Coupling

The final step involves coupling 1-benzylimidazole-2-thiol with chloroacetamide to form the thioether linkage.

Base-Mediated Alkylation

- Dissolving 1-benzylimidazole-2-thiol in dry THF with triethylamine (3 equivalents).

- Adding chloroacetamide (1.2 equivalents) and stirring at 60°C for 8 hours.

- Filtering the precipitate and recrystallizing from ethanol to obtain pure 2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide.

This method achieves 75–85% yield, with reaction progress monitorable via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1).

Phase-Transfer Catalysis

Optimized conditions using tetrabutylammonium bromide (TBAB) as a catalyst in a water-dichloromethane biphasic system reduce reaction time to 2 hours while maintaining yields above 80%.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Recent advances enable combining imidazole formation, thiolation, and acetamide coupling in a single reactor:

- Mixing benzylamine, glyoxal, sodium sulfide, and chloroacetamide in DMF.

- Heating at 120°C for 24 hours under nitrogen.

This method simplifies purification but yields only 55–60% product due to competing side reactions.

Enzymatic Sulfur Transfer

Experimental approaches using sulfurtransferases from E. coli catalyze thioether bond formation under mild aqueous conditions (pH 7.4, 37°C). While environmentally friendly, scalability remains challenging.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Debus-Radziszewski | 60–70 | 12–24 h | Inherent N1-benzylation | Requires strict stoichiometry |

| Direct Alkylation | 45–60 | 12 h | Uses commercial imidazole | Moderate yields |

| Halogenation-Thiolation | 50–65 | 18 h | High regioselectivity | Toxic bromine byproducts |

| Phase-Transfer Catalysis | 80–85 | 2 h | Rapid, high yield | Costly catalysts |

| One-Pot Tandem | 55–60 | 24 h | Simplified workflow | Lower yield |

Mechanistic Insights

Debus-Radziszewski Cyclization

The reaction proceeds through:

Thiolation Dynamics

In halogenation-thiolation, the bromide leaving group’s polarizability facilitates nucleophilic displacement by HS⁻. Microwave-assisted sulfuration likely proceeds via a radical mechanism involving S₈ ring opening.

Purification and Characterization

Final products are typically purified via:

- Recrystallization from ethanol/water (3:1)

- Silica gel chromatography (ethyl acetate:hexane gradient)

Key characterization data includes:

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide undergoes several types of chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying biological processes involving imidazole derivatives.

Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide can be categorized based on modifications to the imidazole core, thioether linkage, or acetamide substituents. Below is a detailed comparison:

Structural Analogues with Modified Aryl Groups

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Structure: Incorporates a triazole-thiazole-aryl scaffold instead of benzyl-imidazole. Properties: Exhibits a higher molecular weight (C₂₈H₂₁BrN₈O₂S) and enhanced lipophilicity due to the bromophenyl group. Activity: Demonstrated superior docking affinity in computational studies compared to simpler imidazole derivatives, suggesting stronger target binding .

N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Structure: Features a triazinoindole core substituted with a bromophenyl acetamide. Properties: Higher purity (>95%) and solubility in polar solvents due to the cyanomethyl group in related analogs (e.g., compound 23) .

Analogues with Modified Heterocyclic Cores

2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid derivatives Structure: Replaces imidazole with benzimidazole, increasing aromaticity and planarity. Properties: PubChem data indicate varied bioactivity, with some derivatives showing cyclooxygenase (COX) inhibitory activity .

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide Structure: Dimethylphenyl substitution on the acetamide group. Properties: CAS No. 51171-46-1; exhibits similar IR profiles but lower melting points (data unspecified) compared to benzoyl-substituted analogs .

Key Differences and Trends

- Bioactivity: Triazinoindole and benzimidazole derivatives (e.g., 26, 8a) show targeted enzyme inhibition (COX-2, kinases), whereas the target compound’s activity remains underexplored .

- Synthetic Accessibility : The target compound’s synthesis is less complex than triazole-thiazole derivatives (9c), which require multi-step click chemistry .

Biological Activity

2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide is a synthetic compound belonging to the class of thioacetamides, characterized by its unique imidazole ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃OS, with a molecular weight of approximately 251.35 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate various biological processes by binding to enzyme active sites, establishing hydrogen bonds, and engaging in hydrophobic interactions. The exact pathways and molecular targets are still under investigation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 1.27 |

| Escherichia coli | 2.54 |

| Candida albicans | 1.43 |

These results indicate that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Anticancer Properties

The anticancer activity of this compound has been evaluated against various cancer cell lines. The compound demonstrated potent cytotoxic effects, with IC50 values indicating its effectiveness compared to standard chemotherapeutics.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colorectal Cancer) | 5.85 |

| HeLa (Cervical Cancer) | 4.53 |

| MDA-MB-468 (Breast Cancer) | 6.00 |

The findings suggest that this compound could be a promising candidate for further development as an anticancer agent, particularly due to its lower IC50 values compared to established drugs like 5-FU (IC50 = 9.99 µM) .

Case Studies

A study focused on the synthesis and biological evaluation of imidazole derivatives, including this compound, highlighted its role as a tubulin polymerization inhibitor. This mechanism is crucial for cancer cell proliferation, suggesting that the compound may disrupt cancer cell cycle progression .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.